(3-(4-Aminophenyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H10N2O2 . The molecular weight of this compound is 190.20 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 190.20 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the search results .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, have been explored for their spectral properties and theoretical vibrational spectra. These studies provide insights into the structural optimization and the effects of electron-withdrawing groups on molecular stability and reactivity (Shahana & Yardily, 2020).
Catalysis and Chemical Reactions
- Research has also focused on the use of methanol in catalytic processes, including N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting methanol's role as a versatile reagent in organic synthesis (Sarki et al., 2021).
Lipid Dynamics and Biomembrane Studies
- Methanol's impact on lipid dynamics was investigated, revealing its ability to accelerate DMPC flip-flop and transfer, which has implications for studying transmembrane proteins and peptides in biological membranes (Nguyen et al., 2019).
Sensing and Analytical Applications
- The development of fiber-optic fluorosensing techniques for detecting lower alcohols like methanol demonstrates the potential for innovative approaches to analytical chemistry, enhancing the detection capabilities for various analytes (Orellana et al., 1995).
Cycloaddition Reactions and Ligand Synthesis
- Research on the synthesis of tris(triazolyl)methanol-Cu(I) structures for catalyzing Huisgen 1,3-dipolar cycloadditions showcases the exploration of new catalysts and their applications in creating complex molecular architectures (Ozcubukcu et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-66-5 | |
Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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